molecular formula C₁₈H₂₇N₃O₄S B023901 (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate CAS No. 147027-10-9

(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate

Cat. No. B023901
M. Wt: 381.5 g/mol
InChI Key: QMYKWNYBSBURDT-JINKPPJBSA-N
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Description

This compound is a part of a class of molecules studied for their potential biological and chemical properties. Its complex structure involves a cyclohexyl group, oxathiolane, and pyrimidine, making it a candidate for various chemical and biological applications.

Synthesis Analysis

The synthesis involves multi-step procedures, typically starting from simpler nucleosides or pyrimidine derivatives. The process includes several stages of protection and deprotection of functional groups, and the use of catalysts and specific reagents to achieve the desired stereochemistry (Liu et al., 2000).

Molecular Structure Analysis

The molecular structure is characterized by a 1,3-oxathiolane ring fused to a cyclohexyl group, which is further substituted with pyrimidine and isopropyl groups. This structure is determined through techniques like NMR, MS, and X-ray crystallography (Grauer & König, 2009).

Scientific Research Applications

Synthesis Techniques

The compound has been synthesized through various multi-step procedures, including the transglycosylation process. For instance, Mao Liu et al. (2000) reported the synthesis of related compounds via transglycosylation of a silylated precursor with silylated 5-azacytosine and fluorosubstituted 3-deazacytosines, followed by deprotection steps. This method was evaluated for its potential in producing compounds with cytotoxic and antiviral activities against tumor cell lines and viruses like HIV-1 and HBV (Mao Liu et al., 2000).

Biological Evaluation

The biological evaluation of these compounds has shown promising results in in vitro studies. For example, synthesized compounds were tested for cytotoxicity against various tumor cell lines and antiviral activity against HIV-1 and HBV, highlighting the compound's potential in therapeutic applications (Mao Liu et al., 2000).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, future research might focus on improving its efficacy or reducing side effects.


properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYKWNYBSBURDT-JINKPPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)N3C=CC(=NC3=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933012
Record name (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate

CAS RN

147027-10-9
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2S-isopropyl-5R-methyl-1R-cyclohexyl (2R,5S)-5-(4-amino-2-oxo-2H-pyrimidin-1-yl)-[1.3]-oxathiolane-2-carboxylate
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Record name (1R,2S,5R)-MENTHYL-(2R,5S)-5-(4-AMINO-2-OXO-2H-PYRIMIDIN-1-YL)-(1,3)OXATHIOLANE-2-CARBOXYLIC ACID
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